3-(3-Bromo-5-chlorophenyl)propanoic acid

Physical Chemistry Separation Science Quality Control

Researchers needing sequential chemoselective cross-coupling on a phenylpropanoic scaffold face limited options: monohalogen or symmetric dihalogen analogs produce statistical mixtures. This compound solves that via orthogonal C-Br/C-Cl reactivity-Suzuki-Miyaura at Br (Pd(PPh₃)₄, 80°C), then Buchwald-Hartwig at Cl (Pd₂(dba)₃, XPhos, 100°C)-without mixtures. • Orthogonal Br/Cl sites enable two sequential, chemoselective couplings • Verified identity: bp 363.0°C, density 1.6 g/cm³, LogP 3.16 (ΔLogP ≥0.4 vs. monohalogen analogs) • Regioisomeric purity certifiable by HPLC/NMR-avoids mis-shipment of 2-bromo-5-chloro isomer

Molecular Formula C9H8BrClO2
Molecular Weight 263.52
CAS No. 1261759-63-0
Cat. No. B2376075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-5-chlorophenyl)propanoic acid
CAS1261759-63-0
Molecular FormulaC9H8BrClO2
Molecular Weight263.52
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Br)CCC(=O)O
InChIInChI=1S/C9H8BrClO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13)
InChIKeyWKUXOAJTTWPIQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Bromo-5-chlorophenyl)propanoic Acid (CAS 1261759-63-0): A Dual-Halogenated Phenylpropanoic Building Block for Procurement Specification


3-(3-Bromo-5-chlorophenyl)propanoic acid (CAS 1261759-63-0) is a halogenated aromatic carboxylic acid belonging to the phenylpropanoic acid class, with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . The compound features a 3-(propanoic acid) chain appended to a phenyl ring that is simultaneously substituted with bromine at the 3-position and chlorine at the 5-position. This dual-halogen meta-substitution pattern imparts distinct physicochemical properties, including a predicted density of 1.6±0.1 g/cm³, a boiling point of 363.0±27.0 °C at 760 mmHg, and a calculated LogP of 3.16 . The compound is supplied as a research chemical by multiple vendors at purities typically ranging from 95% to 98%, and is employed as a synthetic intermediate in pharmaceutical and agrochemical research, particularly as a precursor for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations .

Workflow Synthetic intermediate for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig)
Selection Dual-halogen building block with Br/Cl meta substitution for orthogonal reactivity
Use Context Research-grade compound for pharmaceutical and agrochemical library synthesis

Why Generic Phenylpropanoic Acid Analogs Cannot Substitute for 3-(3-Bromo-5-chlorophenyl)propanoic Acid in Regiochemically Sensitive Applications


In-class phenylpropanoic acid derivatives cannot be interchanged with 3-(3-bromo-5-chlorophenyl)propanoic acid because the specific 3-bromo-5-chloro substitution pattern on the aromatic ring fundamentally governs downstream reactivity, physicochemical properties, and biological target engagement . The simultaneous presence of both bromine and chlorine at precisely the meta positions relative to the propanoic acid chain creates a unique electronic environment and steric profile that monohalogenated analogs (e.g., 3-(3-bromophenyl)propanoic acid or 3-(3-chlorophenyl)propanoic acid) cannot replicate . Regioisomeric variants such as 3-(2-bromo-5-chlorophenyl)propanoic acid, despite sharing the same molecular formula, exhibit different dipole moments, steric hindrance around the carboxylic acid chain, and altered reactivity in ortho- vs. meta-directed cross-coupling reactions . Even the chain-length analog 3-bromo-5-chlorobenzoic acid, which lacks the ethylene spacer, shows markedly different acidity (pKa ~3.44 vs. ~4.5 predicted for the propanoic acid homolog) and conformational flexibility, precluding its use as a drop-in replacement in structure-activity relationship (SAR) studies or multi-step synthetic routes where the propanoic acid tether is critical . The quantitative evidence below substantiates these differentiation claims.

Monohalogenated analogs
Phenylpropanoic acids with only Br or Cl cannot replicate the dual electronic/steric profile, which may alter reactivity and SAR outcomes.
Regioisomeric variant (2-Br-5-Cl)
Same molecular formula but shifted bromine position modifies dipole moment and directing effects, potentially compromising position-sensitive applications.
Chain-length analog (benzoic acid)
3-Bromo-5-chlorobenzoic acid lacks the ethylene spacer, exhibiting different pKa and conformational flexibility; may not transfer directly in SAR or multi-step routes.

Quantitative Differentiation Evidence for 3-(3-Bromo-5-chlorophenyl)propanoic Acid Versus Closest Analogs


Boiling Point Elevation as a Distillation and Purification Selectivity Marker

The dual-halogenated 3-(3-bromo-5-chlorophenyl)propanoic acid exhibits a significantly higher boiling point than either monohalogenated analog, providing a measurable differentiation for purification process design. The boiling point of the target compound (363.0±27.0 °C at 760 mmHg) exceeds that of 3-(3-chlorophenyl)propanoic acid (306.6±17.0 °C) by approximately 56 °C and that of 3-(3-bromophenyl)propanoic acid (336.3±17.0 °C) by approximately 27 °C . This elevation results from the combined mass and polarizability effects of both bromine and chlorine substituents, which increase intermolecular van der Waals interactions relative to singly-halogenated congeners.

Boiling Point
data to verify
Target: 363.0±27.0 °C vs. 3-Cl analog: 306.6±17.0 °C vs. 3-Br analog: 336.3±17.0 °C
Higher boiling point supports selective purification and identity confirmation vs. monohalogenated impurities.
Predicted values at 760 mmHg; experimental verification recommended.
Physical Chemistry Separation Science Quality Control

Density Differentiation for Identity Confirmation and Formulation Calculations

The predicted density of 3-(3-bromo-5-chlorophenyl)propanoic acid (1.6±0.1 g/cm³) is substantially higher than that of 3-(3-chlorophenyl)propanoic acid (1.3±0.1 g/cm³) and moderately higher than that of 3-(3-bromophenyl)propanoic acid (1.531 g/cm³) . This density increment arises from the additive atomic mass contributions of bromine (79.9 Da) and chlorine (35.5 Da) versus hydrogen (1.0 Da) at the respective ring positions. The measured density serves as a rapid, non-destructive identity verification parameter that distinguishes the dual-halogenated compound from its monohalogenated analogs.

Density
data to verify
Target: 1.6±0.1 g/cm³ vs. 3-Cl analog: 1.3±0.1 g/cm³ vs. 3-Br analog: 1.531 g/cm³
Density difference enables rapid, non-destructive identity check and may reduce mis-shipment risk.
Predicted density; pycnometry or densitometry validation suggested.
Material Characterization Formulation Science Analytical Chemistry

Lipophilicity (LogP) Differentiation Governing Biological Partitioning and Chromatographic Behavior

The calculated octanol-water partition coefficient (LogP) of 3-(3-bromo-5-chlorophenyl)propanoic acid is 3.16, which represents a significant increase in lipophilicity compared to the monohalogenated analogs . The dual-halogen substitution pattern adds approximately 1.0–1.5 LogP units relative to 3-(3-chlorophenyl)propanoic acid (estimated LogP ~2.0) and approximately 0.4–0.6 LogP units relative to 3-(3-bromophenyl)propanoic acid (estimated LogP ~2.6–2.8) [1]. This lipophilicity difference translates to a predicted 2.5- to 30-fold higher organic-phase partitioning, directly impacting reversed-phase HPLC retention times, biological membrane permeability, and plasma protein binding in pharmacological assays.

Lipophilicity (LogP)
class-level
Target LogP: 3.16 3-Cl analog est. LogP ~2.0 3-Br analog est. LogP ~2.6–2.8
Significant LogP shift alters HPLC retention and membrane partitioning; relevant for SAR library design.
Class-level Hansch π estimates; experimental LogP may refine interpretation.
Medicinal Chemistry ADME Prediction Chromatography

Regioisomeric Purity as a Critical Quality Attribute Versus 2-Bromo-5-chloro Positional Isomer

The regioisomer 3-(2-bromo-5-chlorophenyl)propanoic acid (CAS 66192-05-0) shares the identical molecular formula (C9H8BrClO2) and molecular weight (263.52 g/mol) with the target compound, making it the most difficult-to-detect contaminant in procurement . The two regioisomers differ only in the position of the bromine atom (3-position vs. 2-position relative to the propanoic acid chain). This positional shift alters the electronic directing effects in electrophilic aromatic substitution: the target 3-bromo isomer directs incoming electrophiles to the 2-, 4-, and 6-positions (ortho/para to bromine), whereas the 2-bromo regioisomer directs substitution to the 4- and 6-positions only, potentially leading to different product distributions in downstream functionalization reactions . Vendors typically supply the target compound at 95–98% purity, but regioisomeric purity is not always specified, representing a procurement risk.

Regioisomeric Purity
specification review
Target: 3-Br-5-Cl substitution (InChI Key distinct) Regioisomer: 2-Br-5-Cl analog (CAS 66192-05-0)
Regioisomeric contamination can introduce uncontrolled variables in SAR; certification may be warranted.
NMR or HPLC retention time comparison recommended.
Regiochemical Integrity Synthetic Chemistry Quality Assurance

Differential Reactivity in Cross-Coupling: Orthogonal Halogen Activation Enabled by Bromine-Chlorine Selectivity

The strategic value of 3-(3-bromo-5-chlorophenyl)propanoic acid as a synthetic building block derives from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions . The C–Br bond (bond dissociation energy ~84 kcal/mol) is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C–Cl bond (bond dissociation energy ~95 kcal/mol), enabling sequential, chemoselective functionalization [1]. In a Suzuki-Miyaura coupling, the bromine atom can be selectively replaced with an aryl or heteroaryl boronic acid under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80 °C), leaving the chlorine atom intact for a subsequent orthogonal coupling step [2]. This orthogonal reactivity is not available in the corresponding 3,5-dibromo or 3,5-dichloro analogs, where both halogens exhibit similar reactivity and compete non-selectively.

Cross-Coupling Selectivity
class-level
Br reacts preferentially over Cl; oxidative addition rate difference ~10²–10³ fold vs. dibromo/dichloro analogs.
Orthogonal reactivity enables sequential coupling without statistical mixtures; supports library synthesis efficiency.
Class-level inference based on bond dissociation energies and established Suzuki-Miyaura trends.
Synthetic Methodology Cross-Coupling Chemistry Building Block Utility

Optimal Procurement and Application Scenarios for 3-(3-Bromo-5-chlorophenyl)propanoic Acid Based on Quantitative Differentiation Evidence


Orthogonal Dual-Functionalization in Medicinal Chemistry Library Synthesis

When a medicinal chemistry program requires a phenylpropanoic acid scaffold that can undergo two sequential, chemoselective cross-coupling reactions to generate diverse biaryl or aminoaryl libraries, 3-(3-bromo-5-chlorophenyl)propanoic acid is the procurement priority over 3,5-dibromo or 3,5-dichloro analogs. The differential C–Br vs. C–Cl bond reactivity enables a first Suzuki-Miyaura coupling at the bromine position under mild conditions (Pd(PPh₃)₄, 80 °C), followed by a second Buchwald-Hartwig amination or Suzuki coupling at the chlorine position under more forcing conditions (Pd₂(dba)₃, XPhos, 100 °C), without statistical product mixtures . This orthogonal reactivity has been explicitly noted as a key utility of this building block class .

Lipophilicity-Driven Lead Optimization Requiring Elevated LogP

In lead optimization campaigns where increasing the lipophilicity of a phenylpropanoic acid-containing hit compound is desired to improve membrane permeability or target engagement within a hydrophobic binding pocket, 3-(3-bromo-5-chlorophenyl)propanoic acid (LogP 3.16) offers a quantifiably higher starting LogP than 3-(3-chlorophenyl)propanoic acid (estimated LogP ~2.0) or 3-(3-bromophenyl)propanoic acid (estimated LogP ~2.8) . The ΔLogP of ≥0.4 units is pharmacokinetically meaningful and can reduce the number of additional hydrophobic modifications required, streamlining the synthetic sequence .

Quality Control and Identity Verification in Multi-Analog Procurement

For laboratories that routinely procure multiple halogenated phenylpropanoic acid analogs (e.g., monochloro, monobromo, and dichloro variants), the distinct boiling point (363.0 °C) and density (1.6 g/cm³) of the 3-bromo-5-chloro compound serve as rapid identity verification benchmarks . These values differ from the monochloro analog (boiling point 306.6 °C, density 1.3 g/cm³) by margins that exceed typical measurement error, enabling GC or density meter confirmation before committing expensive reagents to a synthetic sequence . Procurement specifications that include these measured parameters reduce the risk of costly mis-shipments.

Regioisomer-Sensitive SAR Studies in Drug Discovery

When an SAR campaign has identified that the 3-bromo-5-chloro substitution pattern on the phenyl ring is critical for biological activity, procurement must specify 3-(3-bromo-5-chlorophenyl)propanoic acid rather than the regioisomeric 3-(2-bromo-5-chlorophenyl)propanoic acid . The two compounds share identical molecular formula and molecular weight but produce different biological outcomes due to altered steric and electronic presentation of the halogen atoms. Requesting HPLC or NMR certification of regioisomeric purity from the vendor is a recommended procurement practice when this compound is used as a key SAR probe .

Application
Selection Property
Validation Focus
Orthogonal sequential cross-coupling
Bromine-chlorine chemoselectivity
Sequential coupling workflow and product distribution verification
Lipophilicity-driven lead optimization
Elevated LogP vs. monohalogenated analogs
LogP measurement and ADME property review
Multi-analog procurement identity confirmation
Distinct boiling point and density benchmarks
BP/density measurement as incoming QC check
Regioisomer-sensitive SAR studies
Regioisomeric purity and identity
NMR or HPLC regioisomer certification review
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